molecular formula C16H20N6O2 B2921009 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide CAS No. 2097922-52-4

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Cat. No. B2921009
CAS RN: 2097922-52-4
M. Wt: 328.376
InChI Key: FAQOPHSEJPDZIC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
BenchChem offers high-quality N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Studies

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide, due to its complex structure, is of significant interest in the field of chemical synthesis and structural analysis. Research has been focused on the synthesis and characterization of various quinazoline and dihydroquinazoline derivatives, which are structurally related to the compound . For example, studies have explored the cyclisation of N-allyl-N′-arylacetamidines to dihydroquinazolines, highlighting the synthetic routes and structural aspects of such compounds (Partridge & Smith, 1973).

Antimicrobial and Antifungal Applications

Compounds structurally related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide have been investigated for their antimicrobial and antifungal properties. For instance, research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has shown fungicidal activity against Candida species, along with antifungal activity against Aspergillus species, indicating potential for broader antifungal applications (Bardiot et al., 2015).

Anticancer Research

Derivatives similar to the compound have also been synthesized and tested for their antitumor activity. Studies on thiophene analogues of 5-chloro-5,8-dideazafolic acid, which share a quinazoline-like structure, have demonstrated inhibitory effects on tumor cell growth in culture, presenting a potential pathway for anticancer research (Forsch, Wright, & Rosowsky, 2002).

Cardiovascular Research

In cardiovascular research, derivatives of dihydropyridazinone, related to the quinazolinone structure, have been explored for their cardiotonic properties, demonstrating potent positive inotropic effects in animal models, thus suggesting potential applications in treating heart failure (Robertson et al., 1986).

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-21(2)16-17-9-11-8-12(5-6-13(11)20-16)19-14(23)10-22-15(24)4-3-7-18-22/h3-4,7,9,12H,5-6,8,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQOPHSEJPDZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

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